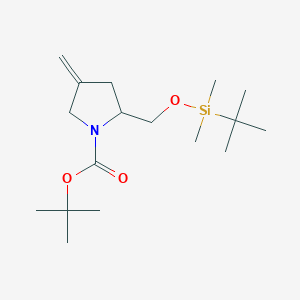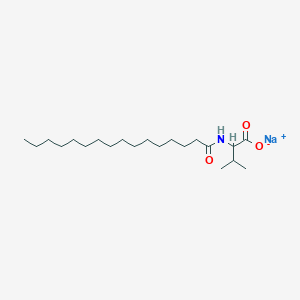![molecular formula C9H9N3O2 B12279435 Methyl 3-methyl-1H-pyrazolo[4,3-B]pyridine-5-carboxylate](/img/structure/B12279435.png)
Methyl 3-methyl-1H-pyrazolo[4,3-B]pyridine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-methyl-1H-pyrazolo[4,3-B]pyridine-5-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methyl-1H-pyrazolo[4,3-B]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with methyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-methyl-1H-pyrazolo[4,3-B]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazolopyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of Methyl 3-methyl-1H-pyrazolo[4,3-B]pyridine-5-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family with similar biological activities.
1H-Pyrazolo[3,4-c]pyridine: Known for its potential as a kinase inhibitor.
1H-Pyrazolo[4,3-c]pyridine: Studied for its anti-inflammatory properties.
Uniqueness
Methyl 3-methyl-1H-pyrazolo[4,3-B]pyridine-5-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methyl ester group enhances its solubility and reactivity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C9H9N3O2 |
|---|---|
Peso molecular |
191.19 g/mol |
Nombre IUPAC |
methyl 3-methyl-2H-pyrazolo[4,3-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C9H9N3O2/c1-5-8-6(12-11-5)3-4-7(10-8)9(13)14-2/h3-4H,1-2H3,(H,11,12) |
Clave InChI |
JGHZIRKYYYUZAF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=NN1)C=CC(=N2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Chlorocyclopentadienyl[(4R,5R)-2,2-dimethyl-alpha,alpha,alpha',alpha'-tetraphenyl-1,3-dioxolane-4,5-dimethanolato]titanium](/img/structure/B12279362.png)
![[1,1'-Biphenyl]-4-carboxylic acid, 4'-(2-methylbutyl)-, 4-(2-methylbutyl)phenyl ester](/img/structure/B12279365.png)
![6-(Bromomethyl)-2,2,3a-trimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one](/img/structure/B12279371.png)



![10-(Propan-2-yl)-3,10-diazabicyclo[4.3.1]decan-4-one](/img/structure/B12279405.png)
![6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]hexanamide;tetrafluoroborate](/img/structure/B12279408.png)
![1,2,8,8,15,22,22-Heptamethyl-20-oxa-19-azahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17(21),18-triene-5-carboxylic acid](/img/structure/B12279415.png)
![1-({1-[2-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}methyl)-1H-imidazole](/img/structure/B12279417.png)



